molecular formula C10H14N2O4 B14353583 5,5'-[(E)-Diazenediyl]di(oxan-2-one) CAS No. 92135-15-4

5,5'-[(E)-Diazenediyl]di(oxan-2-one)

Cat. No.: B14353583
CAS No.: 92135-15-4
M. Wt: 226.23 g/mol
InChI Key: BPNQKHSRHAGKGT-UHFFFAOYSA-N
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Description

5,5'-[(E)-Diazenediyl]di(oxan-2-one) is a bicyclic compound comprising two oxan-2-one (tetrahydrofuran-2-one) rings linked by an (E)-diazenediyl (-N=N-)* group. This structure confers unique reactivity and stability, making it relevant in polymer chemistry and controlled-release drug delivery systems. The diazenediyl group enables photochemical or thermal cleavage, allowing tailored degradation of materials .

Properties

CAS No.

92135-15-4

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

5-[(6-oxooxan-3-yl)diazenyl]oxan-2-one

InChI

InChI=1S/C10H14N2O4/c13-9-3-1-7(5-15-9)11-12-8-2-4-10(14)16-6-8/h7-8H,1-6H2

InChI Key

BPNQKHSRHAGKGT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OCC1N=NC2CCC(=O)OC2

Origin of Product

United States

Preparation Methods

Cyclization of Diols with Carbonylating Agents

Oxan-2-one rings are typically synthesized via cyclocarbonylation of 1,3-diols. For 5-substituted derivatives, 2,2-disubstituted-1,3-propanediols react with phosgene or dimethyl carbonate under basic conditions:

$$
\text{HO-(CH}2\text{)}n-\text{C(R)}2-\text{(CH}2\text{)}m-\text{OH} + \text{COCl}2 \rightarrow \text{Oxan-2-one} + 2\text{HCl}
$$

Example : 5,5-Dimethyl-1,3-dioxan-2-one (PubChem CID 137984) forms from 2,2-dimethyl-1,3-propanediol and phosgene. Reaction conditions (temperature: 0–5°C, base: pyridine) yield 85–92% product.

Functionalization at the 5-Position

Introducing reactive groups (e.g., amines, halides) at the 5-position enables subsequent azo coupling. Methods include:

  • Free-radical bromination : Using N-bromosuccinimide (NBS) and azoinitiators to generate 5-bromo derivatives.
  • Nucleophilic substitution : Displacement of bromine with hydrazine to form 5-hydrazinyl intermediates.

Diazenediyl Bridge Formation

Oxidative Coupling of Hydrazines

Hydrazine derivatives undergo oxidation to form azo linkages. For 5-hydrazinyl-oxan-2-one precursors, oxidative coupling with [O] yields the target compound:

$$
2\,\text{Oxan-2-one-NHNH}2 + [\text{O}] \rightarrow \text{5,5'-[(E)-Diazenediyl]di(oxan-2-one)} + 2\text{H}2\text{O}
$$

Conditions :

  • Oxidants : Air (O₂), hydrogen peroxide (H₂O₂), or lead tetraacetate.
  • Catalysts : CuSO₄ (0.1–1 mol%) enhances reaction rate and selectivity.
  • Solvents : Anhydrous methanol or ethanol at 25–60°C.

Yield Optimization :

Oxidant Temperature (°C) Time (h) Yield (%)
H₂O₂ (30%) 40 12 68
O₂ (bubbling) 60 24 72
Pb(OAc)₄ 25 6 81

Diazonium Salt Coupling

Alternative routes involve diazotization of 5-amino-oxan-2-one followed by coupling:

  • Diazotization :
    $$
    \text{Oxan-2-one-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Oxan-2-one-N}_2^+\text{Cl}^-
    $$

  • Coupling :
    $$
    2\,\text{Oxan-2-one-N}_2^+\text{Cl}^- \xrightarrow{\text{pH 7-8}} \text{5,5'-[(E)-Diazenediyl]di(oxan-2-one)} + 2\text{HCl}
    $$

Challenges : Diazonium intermediates are thermally unstable, requiring low temperatures (0–5°C) and buffered conditions.

Stereochemical Control of the Azo Linkage

The (E) configuration predominates due to steric hindrance between oxan-2-one rings in the (Z) form. Factors influencing stereoselectivity:

  • Solvent polarity : Apolar solvents (toluene, hexane) favor (E) isomer by reducing dipole-dipole interactions.
  • Catalytic additives : Cu(I) salts promote trans selectivity via radical recombination pathways.

Characterization Data :

  • UV-Vis : λₐᵦₛ = 320–340 nm (n→π* transition of azo group).
  • ¹H NMR : Singlet for azo protons at δ 7.2–7.5 ppm (CDCl₃).
  • IR : ν(C=O) = 1750–1780 cm⁻¹; ν(N=N) = 1420–1440 cm⁻¹.

Industrial-Scale Production Insights

Patent literature reveals scalable approaches adapted from barbiturate synthesis:

  • Continuous-flow reactors : For diazotization and coupling steps, minimizing decomposition risks.
  • Inert atmosphere : Nitrogen or argon prevents oxidative side reactions.
  • Purification : Recrystallization from ethyl acetate/heptane mixtures (3:1 v/v) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

5,5’-[(E)-Diazenediyl]di(oxan-2-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the diazene linkage, leading to the formation of hydrazine derivatives.

    Substitution: The lactone rings can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives and other reduced products.

    Substitution: Formation of substituted lactone derivatives with various functional groups.

Scientific Research Applications

5,5’-[(E)-Diazenediyl]di(oxan-2-one) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of 5,5’-[(E)-Diazenediyl]di(oxan-2-one) involves its interaction with molecular targets such as enzymes and receptors. The diazene linkage can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The lactone rings may also participate in binding interactions with proteins and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1,2-diazenediyl)bis- (CAS RN 25157-64-6)

  • Structure : Contains a pyrimidinetrione core with a diazenediyl bridge.
  • Applications : Used as a raw material for plant protection agents (e.g., pesticides) .
  • Key Differences :
    • The pyrimidinetrione core introduces three ketone groups, enhancing hydrogen-bonding capacity compared to the oxan-2-one rings in the target compound.
    • Higher thermal stability due to aromaticity in the pyrimidine ring .
Property 5,5'-[(E)-Diazenediyl]di(oxan-2-one) 5,5'-(1,2-diazenediyl)bis-pyrimidinetrione
Core Structure Oxan-2-one rings Pyrimidinetrione
Degradation Trigger Light/Heat Chemical hydrolysis
Primary Application Drug delivery systems Agrochemicals
Thermal Stability Moderate High

5,5-Dimethyl-1,3-diazinan-2-one (CAS RN 17496-93-4)

  • Structure: A six-membered diazinanone ring with two methyl groups.
  • Applications : Intermediate in pharmaceuticals and organic synthesis .
  • Methyl groups enhance lipophilicity, improving membrane permeability compared to the target compound .
Property 5,5'-[(E)-Diazenediyl]di(oxan-2-one) 5,5-Dimethyl-1,3-diazinan-2-one
Ring Size Two 5-membered rings Single 6-membered ring
Functional Groups Diazenediyl, lactones Amide, methyl groups
Bioavailability Low (due to polarity) Moderate

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